molecular formula C21H22FN3O4S B10997988 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B10997988
M. Wt: 431.5 g/mol
InChI Key: PRQVKFFDCABAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a fluorophenyl group, a phenylsulfonyl piperazine moiety, and a pyrrolidinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step might involve nucleophilic aromatic substitution or other suitable methods to introduce the fluorine atom.

    Attachment of the Phenylsulfonyl Piperazine Moiety: This can be done through coupling reactions, such as amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

  • Antidepressant Effects : Research has indicated that derivatives of piperazine, which include this compound, can exhibit antidepressant and anxiolytic activities. Studies have demonstrated that modifications to the piperazine ring can enhance these effects, suggesting potential therapeutic applications in treating depression and anxiety disorders .
  • CNS Activity : The central nervous system activity of this compound has been explored in various studies. Its structural components suggest that it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and anxiety management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of this compound. Key findings include:

  • Fluorophenyl Substitution : The presence of a fluorophenyl group is associated with increased potency and selectivity for certain receptors involved in mood regulation. This modification can enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier .
  • Piperazine Moiety : The piperazine ring contributes to the binding affinity for various receptors, including serotonin and dopamine receptors. Variations in the piperazine substituents can lead to significant changes in biological activity, emphasizing the importance of this structural feature in drug design .

Case Studies

Several case studies have highlighted the potential applications of 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one:

  • Antidepressant Development : In a study focusing on novel antidepressants, compounds similar to this one were synthesized and evaluated for their efficacy in animal models. Results indicated significant antidepressant-like effects, leading to further exploration of their mechanism of action involving serotonin receptor modulation .
  • Anxiolytic Properties : Another study investigated the anxiolytic effects of piperazine derivatives. The results showed that certain modifications led to enhanced anxiolytic activity, supporting the hypothesis that this compound could be developed into a therapeutic agent for anxiety disorders .
  • Neuroprotective Effects : Preliminary research has suggested that compounds with similar structures may offer neuroprotective benefits against neurodegenerative diseases. This application is currently under investigation, with promising results indicating potential use in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
  • 1-(2-Chlorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Uniqueness

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increasing metabolic stability and altering binding affinity to biological targets.

Biological Activity

1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidinone ring, a fluorophenyl group, and a piperazine moiety with a phenylsulfonyl substituent. Its molecular formula is C16H17FN2O2SC_{16}H_{17}FN_2O_2S.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the phenylsulfonyl group contributes to solubility and stability. This dual functionality may lead to modulation of enzyme activity or alterations in receptor signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown potential against A549 human lung cancer cells with an IC50 value indicating significant cytotoxicity at higher concentrations .
  • Enzyme Inhibition : Similar compounds within the piperazine class have demonstrated inhibition of human acetylcholinesterase, suggesting that this compound may also possess similar enzyme-inhibitory properties .

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerInhibits proliferation in A549 cells; IC50 = 9 μM
Enzyme InhibitionPotential inhibition of acetylcholinesterase
NeuroprotectiveModulation of neurotransmitter receptors

Case Studies

Several case studies have explored the biological implications of this compound:

  • In Vitro Studies : An in vitro study conducted on various cancer cell lines demonstrated that the compound could induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent. The study reported morphological changes consistent with apoptosis upon treatment with the compound.
  • Mechanistic Insights : Another study focused on the molecular docking analysis to understand binding interactions at the active sites of target enzymes. The results indicated favorable interactions that could lead to significant inhibition of enzymatic activity.

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Name Key Features Biological Activity
1-(2-Fluorophenyl)piperazineLacks phenylsulfonyl groupDifferent binding affinity
4-(Phenylsulfonyl)piperazineLacks fluorophenyl groupAltered reactivity
1-(2-Chlorophenyl)-4-(phenylsulfonyl)piperazineChlorine instead of fluorinePotentially different biological effects

Q & A

Q. What are the critical synthetic challenges in preparing 1-(2-Fluorophenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one, and how can reaction conditions be optimized?

Basic Research Focus:
The synthesis involves multi-step coupling reactions, including sulfonylation of piperazine, fluorophenyl-pyrrolidinone formation, and carbonyl linkage. Key challenges include:

  • Low yields during the coupling of the phenylsulfonyl-piperazine moiety to the pyrrolidin-2-one scaffold due to steric hindrance.
  • Byproduct formation from incomplete sulfonylation or competing side reactions.

Methodological Optimization:

  • Use Schotten-Baumann conditions (e.g., dichloromethane/water biphasic system) for sulfonylation to improve selectivity .
  • Optimize catalysts (e.g., HATU/DIPEA for amide bond formation) and temperature control (0–5°C for exothermic steps) to suppress side reactions .
  • Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize impurities .

Q. How can conflicting spectral data (NMR, IR) for this compound be resolved during structural characterization?

Advanced Research Focus:
Discrepancies in reported NMR shifts or IR peaks may arise from:

  • Conformational flexibility of the piperazine-pyrrolidinone backbone.
  • Solvent-dependent shifts (e.g., DMSO vs. CDCl3).

Methodological Approach:

  • Perform variable-temperature NMR to identify dynamic conformational changes affecting peak splitting .
  • Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) to assign carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches accurately .
  • Validate purity via X-ray crystallography if single crystals are obtainable, as seen in structurally related piperazine derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Basic Research Focus:
Given the structural similarity to α1-adrenergic antagonists (e.g., S-61/S-73 in ), prioritize:

  • Radioligand binding assays (e.g., α1-adrenoceptor subtypes).
  • Functional assays (e.g., isolated rat aorta contraction).

Methodological Design:

  • Use positive controls (prazosin for α1-blockade) and negative controls (vehicle/DMSO).
  • Perform concentration-response curves (1 nM–100 µM) to calculate IC50/EC50 values .
  • Validate target engagement via knockdown/overexpression models (e.g., siRNA against α1A-adrenoceptor) .

Q. How do substituent modifications on the phenylsulfonyl group affect the compound’s pharmacological profile?

Advanced Research Focus:
Structure-activity relationship (SAR) studies require systematic variation of:

  • Electron-withdrawing groups (e.g., nitro, CF3) to enhance sulfonamide stability.
  • Ortho/meta/para substitutions on the phenyl ring to modulate receptor binding.

Methodological Insights:

  • Synthesize analogs via parallel synthesis (e.g., 4-chloro, 4-methoxy derivatives) and compare binding affinities .
  • Use molecular docking (AutoDock Vina) to predict interactions with α1-adrenoceptor residues (e.g., Asp106, Tyr348) .
  • Analyze metabolic stability via microsomal assays (CYP3A4/2D6) to identify labile substituents .

Q. What computational strategies can predict off-target interactions of this compound?

Advanced Research Focus:
Off-target effects (e.g., serotonin receptors, hERG channel) are critical for toxicity profiling.

Methodological Framework:

  • Perform pharmacophore screening (e.g., Pharmit) against databases like ChEMBL or PubChem .
  • Simulate hERG channel inhibition via molecular dynamics (MD) to assess cardiac risk .
  • Validate predictions with counter-screening assays (e.g., radioligand displacement at 5-HT2A receptors) .

Q. How can conflicting bioactivity data in the literature be reconciled?

Advanced Research Focus:
Discrepancies may stem from differences in:

  • Assay conditions (e.g., cell lines, incubation times).
  • Compound purity (e.g., residual solvents affecting results).

Methodological Resolution:

  • Replicate key studies using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Characterize batches via HPLC-ELSD and elemental analysis to confirm ≥95% purity .
  • Apply meta-analysis tools (e.g., RevMan) to statistically integrate findings across studies .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Basic Research Focus:
The compound’s logP (~3.5) suggests moderate hydrophobicity.

Methodological Solutions:

  • Formulate as nanocrystalline suspensions (e.g., using HPMC or poloxamer) .
  • Synthesize prodrugs (e.g., ester derivatives of the pyrrolidinone carbonyl) to enhance absorption .
  • Measure kinetic solubility in biorelevant media (FaSSIF/FeSSIF) to predict in vivo performance .

Q. How can metabolomics identify major degradation pathways or active metabolites?

Advanced Research Focus:
Phase I/II metabolism may generate active/toxic metabolites.

Methodological Workflow:

  • Incubate with human liver microsomes (HLM) and analyze via LC-QTOF-MS .
  • Use isotopic labeling (e.g., ¹⁴C at the fluorophenyl ring) to track metabolic fate .
  • Compare fragmentation patterns with in silico metabolite prediction tools (e.g., Meteor Nexus) .

Properties

Molecular Formula

C21H22FN3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C21H22FN3O4S/c22-18-8-4-5-9-19(18)25-15-16(14-20(25)26)21(27)23-10-12-24(13-11-23)30(28,29)17-6-2-1-3-7-17/h1-9,16H,10-15H2

InChI Key

PRQVKFFDCABAAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.